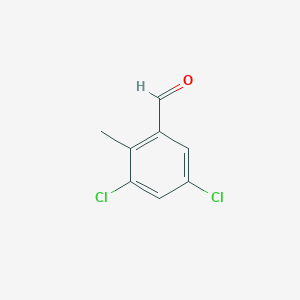

3,5-Dichloro-2-methylbenzaldehyde

Description

Properties

IUPAC Name |

3,5-dichloro-2-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c1-5-6(4-11)2-7(9)3-8(5)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFIFWHYSXQMFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dichloro-2-methylbenzaldehyde can be synthesized through several methods. One common approach involves the chlorination of 2-methylbenzaldehyde using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the 3 and 5 positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3,5-dichlorobenzonitrile. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-2-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3,5-dichloro-2-methylbenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 3,5-dichloro-2-methylbenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols

Major Products Formed:

Oxidation: 3,5-Dichloro-2-methylbenzoic acid

Reduction: 3,5-Dichloro-2-methylbenzyl alcohol

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

3,5-Dichloro-2-methylbenzaldehyde is utilized in the synthesis of various pharmaceutical compounds. Notably, it serves as a precursor for the production of:

- Dichlorobenzamide Derivatives: These derivatives are synthesized through reactions with arylamine compounds in DMF (N,N-Dimethylformamide) at elevated temperatures. The resulting compounds have shown potential as therapeutic agents .

Case Study: Synthesis of Dichlorobenzamide Derivatives

| Compound | Yield (%) | Characterization Method |

|---|---|---|

| Compound 4 | 85% | NMR, IR Spectroscopy |

| Compound 6 | 78% | X-ray Crystallography |

Agrochemical Applications

The compound is also an important intermediate in the synthesis of agrochemicals. It is used to develop herbicides and pesticides that are effective against a variety of agricultural pests.

Example Application

- Pesticide Production: this compound can be transformed into active pesticide ingredients through reactions with benzoic acid derivatives. This application underscores its role in enhancing agricultural productivity .

Material Science Applications

In material science, this compound is employed in the creation of polymers and resin formulations. Its chlorinated structure contributes to the thermal stability and chemical resistance of the resulting materials.

Example Application

- Polymer Synthesis: The compound can undergo polymerization reactions to form chlorinated polymers that are useful in coatings and adhesives.

Research Applications

The compound has been studied for its potential applications in organic electronics and sensor technologies due to its unique electronic properties.

Research Findings

Recent studies have indicated that derivatives of this compound exhibit promising characteristics for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-methylbenzaldehyde varies depending on its application. In biochemical studies, it may act as an inhibitor or substrate for specific enzymes, affecting their activity and the associated metabolic pathways. The molecular targets and pathways involved are specific to the context of its use, such as enzyme inhibition in drug development or interaction with cellular components in biological research .

Comparison with Similar Compounds

The following analysis compares 3,5-Dichloro-2-methylbenzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Substituent Effects on Physical Properties

Electron-withdrawing groups (e.g., Cl, CN) increase melting points and polarity, while electron-donating groups (e.g., OCH₃, CH₃) reduce melting points and enhance lipophilicity. Steric hindrance from substituents like ethoxy (OCH₂CH₃) or methyl (CH₃) can influence reactivity and crystal packing.

Table 1: Physical Properties of Selected Benzaldehyde Derivatives

*Calculated molecular weight.

Biological Activity

3,5-Dichloro-2-methylbenzaldehyde (DCMB) is a chlorinated aromatic aldehyde with significant relevance in both chemical synthesis and biological applications. This compound has garnered attention for its potential biological activities, including antimicrobial and antifungal properties, as well as its role as an intermediate in the synthesis of pharmaceuticals. This article delves into the biological activity of DCMB, presenting a comprehensive overview of its mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its chlorinated aromatic structure, which influences its reactivity and biological interactions. The compound can participate in various biochemical reactions, acting as an inhibitor or substrate for specific enzymes. Its mechanism of action varies depending on the context of its use:

- Enzyme Inhibition: DCMB may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes and potentially leading to therapeutic effects.

- Antimicrobial Activity: The compound has shown promise in inhibiting the growth of certain bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent.

Antimicrobial Properties

DCMB has been studied for its potential antimicrobial effects. Research indicates that it exhibits activity against various microbial strains, which could be attributed to its ability to disrupt cellular functions or interfere with metabolic pathways.

| Microbial Strain | Activity Observed | Reference |

|---|---|---|

| Escherichia coli | Inhibition at 50 µg/mL | |

| Staphylococcus aureus | Moderate activity observed | |

| Candida albicans | Effective at higher concentrations |

Case Studies

- Antifungal Activity: A study evaluated the effectiveness of DCMB against Candida albicans. Results indicated that DCMB inhibited fungal growth at concentrations above 100 µg/mL, suggesting its potential use as an antifungal agent in therapeutic applications.

- Enzyme Interaction Studies: Research involving enzyme assays demonstrated that DCMB could inhibit the activity of certain enzymes implicated in inflammatory responses. This inhibition could pave the way for developing anti-inflammatory drugs based on this compound.

Synthesis and Applications

Synthesis: DCMB can be synthesized through various chemical reactions, including oxidation and reduction processes. For example:

- Oxidation: It can be oxidized to form 3,5-dichloro-2-methylbenzoic acid using agents like potassium permanganate.

- Reduction: The compound can also be reduced to 3,5-dichloro-2-methylbenzyl alcohol using reducing agents such as sodium borohydride .

Applications:

- Pharmaceuticals: As an intermediate in synthesizing drugs targeting inflammatory diseases and infections.

- Agrochemicals: Utilized in developing pesticides and herbicides due to its biological activity against pests.

Q & A

Basic: What are the key spectroscopic techniques for characterizing 3,5-Dichloro-2-methylbenzaldehyde?

Methodological Answer:

Characterization typically involves a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS). For structural confirmation, single-crystal X-ray diffraction (SCXRD) is recommended to resolve ambiguities in stereochemistry or regiochemistry. SCXRD analysis, as demonstrated for related chlorinated benzaldehydes, provides precise bond lengths, angles, and crystallographic packing . Cross-validation using IR (to confirm aldehyde C=O stretching ~1700 cm⁻¹) and MS (for molecular ion peaks and fragmentation patterns) ensures comprehensive identification.

Advanced: How can synthetic yields of this compound be optimized in multi-step reactions?

Methodological Answer:

Optimization requires careful control of reaction parameters:

- Temperature : Maintain inert atmospheres (e.g., nitrogen) during halogenation or methylation steps to prevent side reactions .

- Catalyst Selection : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation to enhance regioselectivity.

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.

For example, a related synthesis of chlorinated benzaldehyde derivatives achieved >80% yield by optimizing stoichiometry and reflux duration in ethanol with glacial acetic acid as a catalyst .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation risks, as halogenated aldehydes may release toxic vapors.

- First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Avoid releasing the compound into the environment .

Advanced: How can contradictions in NMR data for structural elucidation be resolved?

Methodological Answer:

Data discrepancies often arise from dynamic effects (e.g., tautomerism) or impurities. To resolve these:

- Variable Temperature (VT) NMR : Identify temperature-dependent shifts caused by conformational changes.

- 2D NMR Techniques : Use HSQC and HMBC to correlate proton and carbon signals, confirming connectivity.

- Crystallographic Validation : SCXRD provides unambiguous structural data, as shown for 3,5-Dichloro-2-hydroxybenzaldehyde, resolving ambiguities in NOE or coupling constants .

Basic: What synthetic routes are available for preparing this compound?

Methodological Answer:

Two common approaches:

Direct Chlorination : React 2-methylbenzaldehyde with Cl₂ in the presence of FeCl₃, controlling stoichiometry to avoid over-chlorination.

Stepwise Functionalization : Introduce methyl groups via Friedel-Crafts alkylation followed by selective chlorination at the 3,5-positions using SOCl₂ or PCl₃.

Purification via recrystallization (e.g., ethanol/water) ensures high purity .

Advanced: How can the biological activity of this compound be evaluated in enzyme inhibition studies?

Methodological Answer:

- Enzyme Assays : Use kinetic assays (e.g., spectrophotometric monitoring of substrate depletion) to determine IC₅₀ values.

- Molecular Docking : Model interactions with target enzymes (e.g., cytochrome P450) to predict binding affinity.

- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., varying halogen positions) to correlate structural features with inhibitory potency. For related compounds, hydroxyl and chloro substituents were critical for modulating activity .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

- Storage Conditions : Keep in amber glass bottles under inert gas (argon) at –20°C to prevent oxidation.

- Desiccants : Use silica gel or molecular sieves to avoid moisture-induced degradation.

- Stability Monitoring : Regularly check via TLC or HPLC for decomposition (e.g., aldehyde oxidation to carboxylic acid) .

Advanced: What computational methods can predict the reactivity of this compound in nucleophilic substitution?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to compute Fukui indices, identifying electrophilic centers (e.g., aldehyde carbon).

- Solvent Effects : Apply polarizable continuum models (PCM) to simulate reaction environments (e.g., DMF vs. THF).

- Kinetic Studies : Compare calculated activation energies with experimental rate constants for SNAr (nucleophilic aromatic substitution) reactions .

Basic: What analytical techniques confirm the purity of this compound?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.

- Melting Point Analysis : Sharp melting points (±2°C) indicate high crystallinity and purity.

- Elemental Analysis : Match experimental C/H/Cl percentages with theoretical values (e.g., via CHNS microanalysis) .

Advanced: How can solvent effects influence the tautomeric equilibrium of this compound?

Methodological Answer:

- Polar Protic vs. Aprotic Solvents : In DMSO, the enol form is stabilized via hydrogen bonding, while non-polar solvents (toluene) favor the keto form.

- NMR Titration : Monitor chemical shifts in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to quantify tautomer ratios.

- Computational Solvation Models : COSMO-RS simulations predict solvent-dependent tautomeric populations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.